molecular formula C17H23ClN4O2 B6471828 3-chloro-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine CAS No. 2640882-52-4

3-chloro-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6471828
CAS No.: 2640882-52-4
M. Wt: 350.8 g/mol
InChI Key: LCLASPOBZUKGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine core substituted at the 3-position with chlorine and at the 4-position with a methoxy group linked to a piperidin-4-ylmethyl scaffold. The piperidine nitrogen is further functionalized with a 3-isopropyl-1,2,4-oxadiazole moiety. This structural complexity confers unique physicochemical and pharmacological properties, including enhanced metabolic stability and target affinity due to the oxadiazole ring’s bioisosteric role .

Properties

IUPAC Name

5-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O2/c1-12(2)17-20-16(24-21-17)10-22-7-4-13(5-8-22)11-23-15-3-6-19-9-14(15)18/h3,6,9,12-13H,4-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLASPOBZUKGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine involves multiple steps, typically starting from commercially available precursors.

  • Synthetic Route

    • Step 1: : The preparation begins with the formation of 3-(propan-2-yl)-1,2,4-oxadiazole, which involves the reaction of propan-2-yl hydrazine with an appropriate nitrile in the presence of a dehydrating agent.

    • Step 2: : This intermediate is then coupled with 4-piperidinemethanol under basic conditions to form the piperidin-4-yl methoxy derivative.

    • Step 3: : The final coupling with 3-chloropyridine is achieved using a suitable catalyst, often palladium-based, under carefully controlled reaction conditions to ensure high yield and purity.

  • Industrial Production: : On an industrial scale, this synthesis may employ batch or continuous flow methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and cost-effectiveness. Industrial production also considers the scalability of each step, waste management, and overall environmental impact.

Chemical Reactions Analysis

3-chloro-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine undergoes a variety of chemical reactions that highlight its functional versatility.

  • Types of Reactions

    • Oxidation: : The oxadiazole ring can be oxidized under strong oxidative conditions, leading to the formation of corresponding N-oxides.

    • Reduction: : The reduction of the compound typically targets the piperidine ring, transforming it into more saturated analogs.

  • Common Reagents and Conditions

    • Oxidation: : Reagents such as peracids or hypervalent iodine compounds are commonly used.

    • Reduction: : Catalytic hydrogenation over palladium on carbon or other catalytic systems is employed.

    • Substitution: : Strong nucleophiles like amines, thiols, or alkoxides are used under heated conditions, often with the aid of phase transfer catalysts.

  • Major Products:

Scientific Research Applications

  • Chemistry

    • Used as a building block in the synthesis of complex organic molecules.

    • Helps in the study of reaction mechanisms involving pyridine and piperidine derivatives.

  • Biology

    • Investigated for its potential as an enzyme inhibitor due to its unique structure.

    • Utilized in biological assays to study cell signaling pathways.

  • Medicine

    • Explored for its antimicrobial and anti-inflammatory properties.

  • Industry

    • Employed in the production of specialized materials, including advanced polymers and coatings.

    • Acts as a precursor in the manufacture of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism by which 3-chloro-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine exerts its effects is typically linked to its interaction with biological macromolecules. The compound’s structure allows it to fit into specific binding sites on proteins, often inhibiting or modifying their activity. The molecular targets include enzymes and receptors involved in critical cellular processes. For instance, it may act as an inhibitor for certain enzymes, thereby modulating biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

Compound A : 5-{[1-(3-Isopropyl-1,2,4-Oxadiazol-5-yl)Piperidin-4-yl]Methoxy}-2-[4-(Methylsulfonyl)Phenyl]Pyridine
  • Key Differences : Replaces the 3-chloropyridine group with a 4-(methylsulfonyl)phenyl substituent.
  • Molecular Weight : 456.56 vs. 383.24 (Compound B in ) .
Compound B : 3-Chloro-4-{[1-(3-Chloro-5-Fluorobenzoyl)Piperidin-4-yl]Methoxy}Pyridine
  • Key Differences : Substitutes the oxadiazole-isopropyl group with a 3-chloro-5-fluorobenzoyl moiety.
  • Impact : The benzoyl group introduces aromaticity and electron-withdrawing effects, altering binding kinetics to targets like G protein-coupled receptors (GPCRs) .

Oxadiazole-Containing Piperidine Derivatives

PSN375963 : 4-(5-[4-Butylcyclohexyl]-1,2,4-Oxadiazol-3-yl)Pyridine
  • Key Differences : Replaces the isopropyl group with a bulky 4-butylcyclohexyl substituent.
  • Impact : Increased steric hindrance may reduce off-target interactions but limit bioavailability .
4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Piperidine Hydrochloride
  • Key Differences : Uses a 4-methylphenyl group on the oxadiazole instead of isopropyl.

Antimicrobial Pyridine Analogs

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine
  • Key Differences : Lacks the piperidine-oxadiazole scaffold but retains chloro and methoxy groups.
  • Impact : Demonstrated moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting the oxadiazole-piperidine moiety in the target compound may enhance specificity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B PSN375963
Molecular Weight 456.56 456.56 383.24 393.49
LogP (Predicted) 3.2 2.8 4.1 5.0
H-Bond Donors 0 0 1 0
H-Bond Acceptors 6 7 5 5
Polar Surface Area (Ų) 78.5 85.3 65.4 62.1

Notes:

  • The target compound’s isopropyl group balances lipophilicity (LogP ~3.2) for membrane penetration without excessive hydrophobicity.
  • Compound B’s higher LogP (4.1) may improve CNS penetration but increase toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.